3-(Ethylamino)-5-methylphenol
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Overview
Description
3-(Ethylamino)-5-methylphenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted at the 5th position with a methyl group and at the 3rd position with an ethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-5-methylphenol typically involves the reaction of 3-nitro-5-methylphenol with ethylamine. The nitro group is first reduced to an amino group, which then reacts with ethylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(Ethylamino)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-5-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-5-methylphenol
- 3-(Propylamino)-5-methylphenol
- 3-(Ethylamino)-4-methylphenol
Uniqueness
3-(Ethylamino)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
62988-21-0 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(ethylamino)-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-4-7(2)5-9(11)6-8/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
MBLZYYOAVMDCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)O |
Origin of Product |
United States |
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